2-PHENYLMETHANESULFONYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE
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Overview
Description
2-PHENYLMETHANESULFONYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of both sulfonyl and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYLMETHANESULFONYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE typically involves a multi-step process. One common method involves the condensation of sulfanilamide with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-PHENYLMETHANESULFONYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
2-PHENYLMETHANESULFONYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-PHENYLMETHANESULFONYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-sulfamoylphenyl-benzylamine: Shares the sulfonamide group and has similar inhibitory activity against carbonic anhydrase isoforms.
2-(4-sulfamoylphenyl)acetic acid: Contains the sulfonamide group and is used in similar research applications.
Uniqueness
2-PHENYLMETHANESULFONYL-N-(4-SULFAMOYLPHENYL)ACETAMIDE is unique due to the presence of both sulfonyl and sulfonamide groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H16N2O5S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O5S2/c16-24(21,22)14-8-6-13(7-9-14)17-15(18)11-23(19,20)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H2,16,21,22) |
InChI Key |
BXZLTAZRZAMARG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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